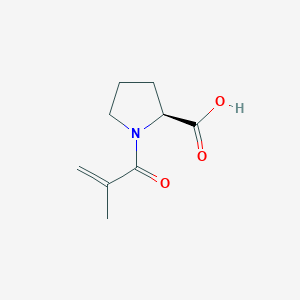

N-methacryloyl-L-proline

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(2S)-1-(2-methylprop-2-enoyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-6(2)8(11)10-5-3-4-7(10)9(12)13/h7H,1,3-5H2,2H3,(H,12,13)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJAYUJDJZUWFDO-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)N1CCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)C(=O)N1CCC[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60527884 | |

| Record name | 1-(2-Methylacryloyl)-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60527884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51161-88-7 | |

| Record name | 1-(2-Methylacryloyl)-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60527884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Polymerization Mechanisms and Kinetics of N Methacryloyl L Proline

Homopolymerization of N-Methacryloyl-L-Proline

The homopolymerization of this compound yields poly(this compound), a polymer with a chiral pendant group that can impart unique properties to the material. The polymerization can be achieved through various radical mechanisms, each offering different levels of control over the final polymer structure.

Free Radical Polymerization of this compound

Conventional free radical polymerization is a common method for polymerizing vinyl monomers. The process is typically initiated by the thermal or photochemical decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The polymerization of this compound via this mechanism would proceed through the three main steps of initiation, propagation, and termination.

The kinetics of free radical polymerization are generally described by the classical rate equation:

Rp = kp[M][P•]

where Rp is the rate of polymerization, kp is the rate constant for propagation, [M] is the monomer concentration, and [P•] is the concentration of propagating radicals. Under the steady-state assumption, where the rate of initiation equals the rate of termination, the equation can be expressed as:

Rp = kp(fkd/kt)1/2[I]1/2[M]

where f is the initiator efficiency, kd is the initiator decomposition rate constant, and kt is the termination rate constant.

Controlled Radical Polymerization of this compound

Controlled radical polymerization (CRP) techniques offer significant advantages over conventional free radical polymerization, including the ability to synthesize polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex architectures.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization of this compound

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile CRP method that allows for the controlled polymerization of a wide range of monomers under various reaction conditions. The control is achieved by the addition of a RAFT agent, which is a thiocarbonylthio compound. Research has demonstrated the successful RAFT polymerization of N-acryloyl-L-proline (A-Pro-OH) and a related monomer, N-acryloyl-4-trans-L-proline (A-Hyp-OH). researchgate.net

In a study by Mori et al., the RAFT polymerization of these monomers was investigated using two different chain transfer agents (CTAs): benzyl (B1604629) dithiobenzoate (CTA 1) and benzyl 1-pyrrolecarbodithioate (CTA 2). researchgate.net The polymerization was initiated with AIBN. It was found that the dithiocarbamate-type RAFT agent (CTA 2) was effective for the controlled synthesis of poly(A-Pro-OH). researchgate.net The controlled nature of the polymerization of A-Hyp-OH with CTA 1 was confirmed by the linear relationship between molecular weight and conversion, and the formation of polymers with narrow polydispersities. researchgate.net

The kinetics of RAFT polymerization are characterized by a linear increase in the number-average molecular weight (Mn) with monomer conversion, while maintaining a low dispersity (Đ). This indicates that the number of polymer chains remains constant throughout the polymerization.

Below is a table summarizing the results of the RAFT polymerization of a related monomer, N-acryloylmorpholine, which can provide an indication of the expected outcomes for this compound under similar conditions. tubitak.gov.tr

| Polymerization Time (h) | Conversion (%) | Mn,th ( g/mol ) | Mn,exp ( g/mol ) | Đ (Mw/Mn) |

| 2 | 15 | 2,100 | 2,500 | 1.15 |

| 4 | 30 | 4,200 | 4,800 | 1.18 |

| 6 | 45 | 6,300 | 6,900 | 1.21 |

| 8 | 58 | 8,100 | 8,700 | 1.25 |

| This data is for the RAFT polymerization of N-acryloylmorpholine and is presented for illustrative purposes. Mn,th is the theoretical number-average molecular weight, and Mn,exp is the experimentally determined number-average molecular weight. |

Atom Transfer Radical Polymerization (ATRP) of this compound

Atom Transfer Radical Polymerization (ATRP) is another powerful CRP technique that relies on a reversible halogen atom transfer between a dormant species (an alkyl halide) and a transition metal complex in its lower oxidation state. nih.gov This process maintains a low concentration of active radicals, thus minimizing termination reactions.

There is limited specific research available on the ATRP of this compound. However, ATRP has been successfully employed for the polymerization of other amino acid-based monomers and methacrylates. researchgate.netmdpi.com The success of ATRP for this compound would depend on the selection of an appropriate initiator, catalyst (e.g., copper(I) complex), ligand, and solvent system that is compatible with the carboxylic acid functionality of the proline moiety. The kinetics of a well-controlled ATRP are characterized by a first-order dependence on monomer concentration and a linear evolution of molecular weight with conversion.

Copolymerization of this compound with Other Monomers

Copolymerization of this compound with other monomers is a valuable strategy to tailor the properties of the resulting polymers. By incorporating different comonomers, properties such as solubility, thermal stability, and stimuli-responsiveness can be finely tuned.

Statistical Copolymerization Strategies

In statistical copolymerization, two or more monomers are polymerized simultaneously, leading to a random distribution of monomer units along the polymer chain. The composition and microstructure of the resulting copolymer are determined by the reactivity ratios of the comonomers. The reactivity ratios, r1 and r2, are defined as the ratio of the rate constant for a propagating chain ending in monomer 1 adding to monomer 1 (k11) to the rate constant for it adding to monomer 2 (k12), and vice versa.

r1 = k11 / k12 r2 = k22 / k21

While specific reactivity ratios for the copolymerization of this compound are not widely reported, studies on the copolymerization of a proline-functionalized styrene (B11656) monomer with styrene provide some insight. nih.gov The determination of reactivity ratios typically involves polymerizing different feed ratios of the two monomers to low conversion and analyzing the composition of the resulting copolymer. scielo.orgscielo.br

The following table presents reactivity ratios for the copolymerization of two different pairs of monomers, illustrating the kind of data that would be determined for this compound and a given comonomer.

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Copolymerization Behavior |

| 3-(Trimethoxysilyl) propyl methacrylate (B99206) | N-vinyl pyrrolidone | 3.722 | 0.097 | More reactive M1 |

| Cinnamyl methacrylate | Ethyl methacrylate | 0.142 | 0.903 | More reactive M2 |

| This data is for the copolymerization of other monomers and is presented for illustrative purposes. |

The product of the reactivity ratios (r1r2) can provide information about the tendency of the monomers to arrange in the copolymer chain. If r1r2 ≈ 1, an ideal random copolymer is formed. If r1r2 ≈ 0, there is a tendency for alternation. If r1r2 > 1, there is a tendency towards blockiness.

Block Copolymer Synthesis Involving this compound

The synthesis of block copolymers incorporating this compound (MAP) is a significant area of research, enabling the creation of materials with tailored properties and responses to external stimuli. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a commonly employed technique for synthesizing well-defined block copolymers containing proline-based segments due to its ability to control polymer chain length and produce polymers with low polydispersity. acs.org The process typically involves the polymerization of one monomer to create a macro-chain transfer agent (macro-CTA), which is then used to initiate the polymerization of the second monomer, resulting in a block copolymer architecture. acs.org The proline moiety, with its unique cyclic structure, imparts specific characteristics to the resulting polymers, such as biocompatibility and stimuli-responsiveness.

Block copolymers containing this compound or its derivatives can exhibit thermoresponsive behavior, characterized by a lower critical solution temperature (LCST). Below the LCST, the polymer is soluble in a given solvent (typically water), while above this temperature, it undergoes a phase transition and becomes insoluble. This property is particularly valuable for applications in areas such as drug delivery and smart materials.

The table below summarizes representative data on thermoresponsive block copolymers derived from proline-based monomers.

| Block Copolymer Composition | LCST (°C) | Measurement Conditions |

| Poly(N-acryloyl-L-proline methyl ester)-_b-poly(N-acryloyl-4-trans-hydroxy-L-proline) (27/73) | 19-21 | Acidic Water |

| Poly(N-acryloyl-L-proline methyl ester)-b-poly(N-acryloyl-L-proline) | Tunable (18-55) | Aqueous solution, dependent on pH and salt concentration |

This data is based on research on N-acryloyl-L-proline derivatives, which are structurally similar to this compound and provide insight into its expected behavior.

The carboxylic acid group present in the L-proline moiety of this compound provides a handle for creating pH-responsive polymers. In its deprotonated state at higher pH values, the polymer chain is charged and hydrophilic, leading to enhanced solubility in water. Conversely, at lower pH values, the carboxylic acid is protonated, reducing the polymer's charge and hydrophilicity, which can trigger a phase transition or self-assembly.

Novel pH- and thermo-responsive block copolymers have been synthesized using RAFT polymerization, where poly(N-acryloyl-L-proline) serves as a weak anionic polyelectrolyte, constituting the pH-responsive block. acs.org The combination of a pH-responsive block with a thermoresponsive block results in dual-stimuli-responsive materials. acs.org The LCST of such copolymers can be modulated by altering the pH of the aqueous solution. acs.org This pH-tunability of the thermoresponsive behavior is a key feature of these block copolymers, allowing for precise control over their solution properties. acs.orgresearchgate.net

The table below illustrates the pH-responsive behavior of block copolymers containing proline-based segments.

| pH | LCST (°C) | Polymer System |

| Low pH | Higher LCST | Poly(N-acryloyl-L-proline methyl ester)-b-poly(N-acryloyl-L-proline) |

| High pH | Lower LCST | Poly(N-acryloyl-L-proline methyl ester)-b-poly(N-acryloyl-L-proline) |

This data is based on research on N-acryloyl-L-proline derivatives and demonstrates the principle of pH-responsiveness applicable to this compound.

Graft Copolymerization of this compound

Graft copolymerization is a method used to modify the properties of a pre-existing polymer backbone by covalently attaching side chains of a different polymer. This technique can be employed to introduce the specific functionalities of this compound onto various substrates, thereby altering their surface properties.

One approach to graft copolymerization is the "grafting from" method, where initiator sites are created on a polymer backbone, and the monomer is then polymerized from these sites. Radiation-induced graft copolymerization is another technique where a polymer substrate is irradiated to generate radicals that can initiate the polymerization of a monomer. This has been successfully applied to graft various vinyl monomers onto different polymer films. banglajol.infobanglajol.info While specific studies on the radiation-induced grafting of this compound are not widely documented, the principles are applicable. The properties of the resulting grafted material, such as thermal stability, can be significantly altered compared to the original polymer. banglajol.info

The synthesis of polymer brushes based on poly(this compound) on surfaces represents a form of graft copolymerization. These brushes can be created using surface-initiated polymerization techniques like surface-initiated RAFT polymerization. nih.gov This method allows for the growth of well-defined polymer chains from a surface, leading to a high grafting density. nih.gov

Terpolymerization Involving this compound

Terpolymerization involves the polymerization of three different monomers to create a polymer with a combination of properties derived from each constituent. The inclusion of this compound in a terpolymer can introduce biocompatibility, stimuli-responsiveness, and specific recognition capabilities.

An example of a terpolymer involving a derivative of this compound is the synthesis of a material from 1-Methacryloylpyrrolidone-2-carboxylic acid (a synonym for this compound), acrylic acid, and itaconic acid. The resulting terpolymer was incorporated into glass ionomer cement formulations.

Kinetic Studies of this compound Polymerization Reactions

The study of polymerization kinetics is crucial for understanding the reaction mechanism and for controlling the structure and properties of the resulting polymer. For this compound, kinetic studies of its polymerization, particularly through controlled radical polymerization techniques like RAFT, provide insights into the rate of polymerization, the evolution of molecular weight, and the control over the polymer's architecture.

In a well-controlled RAFT polymerization, a linear increase in the number-average molecular weight (Mn) with monomer conversion is expected, which is indicative of a living polymerization process. nih.govtubitak.gov.tr The rate of polymerization can be influenced by several factors, including the concentrations of the monomer, initiator, and RAFT agent, as well as the reaction temperature. Kinetic plots of ln([M]₀/[M]t) versus time can reveal the order of the reaction with respect to the monomer concentration. A linear relationship suggests a first-order kinetics with respect to the monomer, which is often observed in radical polymerizations. nih.gov

While specific kinetic data for the polymerization of this compound is not extensively available in the literature, data from similar acrylamide (B121943) and methacrylate monomers can provide an understanding of the expected kinetic behavior. For instance, the RAFT polymerization of N-acryloylmorpholine has been shown to exhibit characteristics of a controlled process. nih.govtubitak.gov.tr

The table below presents hypothetical kinetic data for a RAFT polymerization of a methacrylate monomer, illustrating the expected trends.

| Time (h) | Monomer Conversion (%) | Mn ( g/mol ) | Polydispersity Index (PDI) |

| 1 | 20 | 5,000 | 1.25 |

| 2 | 40 | 10,000 | 1.20 |

| 4 | 75 | 18,750 | 1.15 |

| 6 | 95 | 23,750 | 1.10 |

This is representative data for a controlled radical polymerization and illustrates the expected kinetic profile for this compound polymerization under similar conditions.

Influence of Reaction Parameters on Polymer Microstructure and Topology

The microstructure (e.g., tacticity) and topology (e.g., linear, branched, grafted) of polymers derived from this compound are significantly influenced by the reaction parameters during polymerization. Careful control of these parameters is essential for tailoring the final properties of the polymer.

Initiator Concentration: The concentration of the initiator plays a critical role in determining the molecular weight of the resulting polymer in free radical polymerization. nih.gov Generally, a higher initiator concentration leads to a higher rate of polymerization but results in polymers with lower molecular weights, as more polymer chains are initiated simultaneously. nih.govnih.gov Conversely, a lower initiator concentration can produce higher molecular weight polymers, although the polymerization rate may be slower. nih.gov

Temperature: The reaction temperature affects the rate of initiator decomposition and the propagation and termination rate constants. revistasomim.net An increase in temperature generally leads to a higher rate of polymerization. revistasomim.net However, it can also increase the likelihood of side reactions, such as chain transfer, which can affect the polymer's microstructure and lead to a broader molecular weight distribution. In some cases, temperature can also influence the stereoregularity (tacticity) of the resulting polymer.

Solvent: The choice of solvent can have a profound impact on the polymerization kinetics and the stereochemistry of the resulting polymer. For the polymerization of methacrylates, the polarity of the solvent can influence the stereoregularity of the polymer chain. For example, polymerization in a nonpolar solvent like toluene (B28343) with an anionic initiator can favor the formation of isotactic polymers, while a polar solvent like tetrahydrofuran (B95107) can lead to syndiotactic polymers. researchgate.net

Monomer Concentration: The initial monomer concentration can affect the rate of polymerization and the final molecular weight of the polymer. In some polymerization systems, a higher monomer concentration can lead to an increased polymerization rate.

The table below summarizes the general influence of key reaction parameters on the microstructure and topology of polymers.

| Reaction Parameter | Effect on Polymerization Rate | Effect on Molecular Weight | Effect on Microstructure/Topology |

| Initiator Concentration | Increases with increasing concentration | Decreases with increasing concentration | Can affect branching due to transfer to initiator |

| Temperature | Generally increases with increasing temperature | Can decrease due to increased transfer reactions | May influence tacticity and increase side reactions |

| Solvent | Can affect rate depending on polarity and viscosity | Can be influenced by chain transfer to solvent | Can significantly impact stereoregularity (tacticity) |

| Monomer Concentration | Generally increases with increasing concentration | Generally increases with increasing concentration | Can influence the degree of polymerization |

Radiation-Induced Polymerization and Degradation of this compound Methyl Esters

The study of radiation-induced polymerization and degradation of this compound methyl esters reveals insights into the formation of polymers and their subsequent breakdown under the influence of ionizing radiation. Research in this area has explored the mechanisms and kinetics of these processes, providing a foundation for the development of novel materials with specific properties.

When this compound methyl ester is subjected to radiation, such as gamma rays, it undergoes polymerization. This process can also lead to self-bridging and the formation of gels. Concurrently, the formed polymer is susceptible to degradation, also induced by the radiation. The interplay between these two processes—polymerization and degradation—is a key area of investigation. researchsolutions.com

Detailed research findings indicate that the polymerization of methacryloyl-L-proline methyl esters can be initiated by radiation, leading to the formation of polymer chains. The characteristics of the resulting polymer, including its molecular weight and structure, are influenced by the radiation dose and other experimental conditions. Furthermore, the degradation of these polymers under irradiation involves the scission of polymer chains, which alters the material's properties. researchsolutions.com

Studies on related methacryloyl amino acid esters have also provided valuable context. For instance, the radiation-induced solid-state polymerization of acrylic and methacrylic esters of N-hydroxysuccinimide has been investigated, demonstrating the feasibility of polymerizing such monomers using gamma radiation. iaea.org This suggests that the methacryloyl group is susceptible to radical polymerization initiated by radiation.

The broader field of radiation chemistry of polymers indicates that ionizing radiation can induce both crosslinking and chain scission in macromolecules. ichtj.waw.plnih.govmdpi.com The predominant effect depends on the polymer's chemical structure and the irradiation conditions. For polymers containing amino acid moieties, the specific side groups can influence their response to radiation.

Interactive Data Table:

The following table is interactive. Click on the headers to sort the data. Please note that specific quantitative data for this compound methyl ester was not available in the provided search results. The table structure is provided as a template for when such data becomes available.

| Parameter | Value | Conditions | Reference |

| Polymerization Rate | - | - | - |

| G-value (Polymerization) | - | - | - |

| Degradation Rate | - | - | - |

| G-value (Scission) | - | - | - |

| Gel Fraction | - | - | - |

Biomaterials and Biomedical Applications of N Methacryloyl L Proline Derived Polymers

Hydrogels Based on Poly(N-methacryloyl-L-proline)

Hydrogels derived from this compound are a significant class of biomaterials due to their unique properties, which are largely imparted by the proline residue. These polymers can form three-dimensional networks that absorb large amounts of water while maintaining their structural integrity. Their biocompatibility and responsiveness to environmental stimuli make them highly attractive for various biomedical applications.

Thermoresponsive Hydrogels from Poly(this compound)

Poly(this compound) and its derivatives can exhibit thermoresponsive behavior, meaning their properties change in response to temperature variations. This is often characterized by a lower critical solution temperature (LCST), at which the polymer undergoes a phase transition from a soluble to an insoluble state.

New thermoresponsive hydrogels have been synthesized by copolymerizing acryloyl-L-proline methyl ester (A-ProOMe) with small amounts of other monomers like 2-hydroxypropyl methacrylate (B99206) (HPMA) or polyethylene (B3416737) glycol 600 dimethacrylate (14G). nih.gov These hydrogels demonstrate significant swelling in water at lower temperatures (e.g., 10°C) and marked deswelling as the temperature is increased to physiological levels (37°C). nih.gov The nature of the comonomer influences the deswelling mechanism. For instance, poly(A-ProOMe-co-HPMA) hydrogels exhibit a rapid surface shrinkage, forming a rigid, non-porous membrane, which regulates substance release in a surface-dependent manner. nih.gov In contrast, poly(A-ProOMe-co-14G) hydrogels shrink more uniformly, maintaining their microporous structure, which allows for a matrix-based "pumping" release mechanism. nih.gov

The unique properties of polyproline itself contribute to the thermoresponsiveness of these hydrogels. Concentrated aqueous solutions of poly(L-proline) can form gels that stiffen with increasing temperature, a behavior opposite to that of gelatin. nih.gov This transition is attributed to the rearrangement of the polyproline helix into an aggregated state at higher temperatures, driven by the disruption of hydrogen bonding. nih.gov

Recent advancements include the use of star-shaped poly(L-proline) crosslinkers with methacryloyl end groups for the 3D printing of thermoresponsive hydrogels via digital light processing. upc.edu The molecular weight of the poly(L-proline) directly impacts both the thermoresponsiveness and the printability of the resulting hydrogels, and these 3D-printed structures can exhibit thermally induced shape-morphing behavior. upc.edu

Below is a table summarizing the properties of some thermoresponsive hydrogels based on proline derivatives.

| Monomer/Polymer System | Comonomer | Crosslinker/Method | Key Thermoresponsive Property | Reference |

| Acryloyl-L-proline methyl ester (A-ProOMe) | 2-hydroxypropyl methacrylate (HPMA) | gamma-rays | Marked deswelling from 10°C to 37°C with surface shrinkage | nih.gov |

| Acryloyl-L-proline methyl ester (A-ProOMe) | Polyethylene glycol 600 dimethacrylate (14G) | gamma-rays | Marked deswelling from 10°C to 37°C with matrix shrinkage | nih.gov |

| Star poly(L-proline) | - | Methacryloyl groups (photopolymerization) | Thermally induced shape-morphing | upc.edu |

| Poly(L-proline) | - | Physical cross-linking | Gel stiffens with increasing temperature (5°C to 35°C) | nih.gov |

pH-Responsive Hydrogels from this compound Copolymers

The incorporation of ionizable groups into the polymer structure allows hydrogels to respond to changes in pH. This compound contains a carboxylic acid group, which can be deprotonated at higher pH values. This leads to electrostatic repulsion between the polymer chains, causing the hydrogel to swell.

Copolymers of this compound with other monomers can be designed to exhibit specific pH-responsive behaviors. For instance, copolymerization with neutral, hydrophilic monomers can modulate the swelling characteristics. The principle of pH-responsiveness in such hydrogels is based on the ionization of the carboxylic acid groups of the proline moiety. frontiersin.org At a pH below the pKa of the carboxylic acid, the groups are protonated and the hydrogel is relatively collapsed. As the pH rises above the pKa, the carboxylic acid groups deprotonate, leading to increased electrostatic repulsion and, consequently, swelling of the hydrogel. frontiersin.org

This pH-dependent swelling can be tailored by adjusting the copolymer composition and crosslinking density to achieve controlled release of therapeutic agents in specific pH environments, such as different parts of the gastrointestinal tract. frontiersin.orgmdpi.com For example, a hydrogel can be designed to remain collapsed in the acidic environment of the stomach and swell to release its payload in the more neutral or basic environment of the intestines. nih.govresearchgate.net

The table below outlines the expected pH-responsive behavior of this compound copolymers.

| pH Condition | State of Carboxylic Acid Groups | Dominant Interaction | Hydrogel State |

| Low pH (below pKa) | Protonated (-COOH) | Hydrogen bonding | Collapsed/Low Swelling |

| High pH (above pKa) | Deprotonated (-COO⁻) | Electrostatic repulsion | Swollen/High Swelling |

Fabrication Techniques for this compound Hydrogels (e.g., 3D Printing)

The fabrication of precisely defined hydrogel structures is crucial for their application in areas like tissue engineering. 3D printing, or additive manufacturing, has emerged as a powerful technique for creating complex, patient-specific scaffolds. accscience.comnih.gov Hydrogels based on methacryloyl-functionalized polymers, such as gelatin methacryloyl (GelMA), are excellent candidates for bio-inks in 3D bioprinting due to their photocrosslinkable nature, which allows for rapid curing under UV light in the presence of a photoinitiator. nih.govresearchgate.netnih.gov

These principles are directly applicable to this compound-based hydrogels. The methacryloyl group enables photopolymerization, providing temporal and spatial control over the crosslinking process to form stable 3D structures. nih.govmdpi.com The viscosity of the hydrogel precursor solution is a critical parameter for printability; it must be low enough to be extruded but high enough to maintain its shape after deposition. nih.govnih.gov

Digital Light Processing (DLP) is a 3D printing technique that has been successfully used to fabricate high-resolution structures from star-shaped poly(L-proline) functionalized with methacryloyl groups. upc.edu This method allows for the rapid, layer-by-layer fabrication of complex hydrogel architectures. upc.edu The properties of the final printed scaffold, such as mechanical strength and porosity, can be tuned by adjusting the polymer concentration, degree of methacryloylation, and printing parameters. nih.govmdpi.comresearchgate.net

This compound in Tissue Engineering and Regenerative Medicine

The unique biological and physicochemical properties of this compound-derived polymers make them highly suitable for applications in tissue engineering and regenerative medicine. These materials can be used to create environments that support cell growth and tissue formation.

Scaffolds for Cell Culture and Tissue Regeneration

Three-dimensional porous scaffolds are essential in tissue engineering as they provide a temporary template for cells to attach, proliferate, and form new tissue. researchgate.net Hydrogels made from this compound can be fabricated into such scaffolds. The proline component can mimic aspects of the natural extracellular matrix (ECM), particularly collagen, which is rich in proline residues.

The ideal scaffold should possess an interconnected porous structure to facilitate nutrient and waste transport, as well as homogenous cell distribution. researchgate.net The mechanical properties of the scaffold are also crucial and should be tailored to match the target tissue. researchgate.net For this compound hydrogels, these properties can be controlled through the degree of crosslinking and copolymerization. nih.govresearchgate.net

The biocompatibility of these scaffolds is a key advantage, allowing for cell adhesion, proliferation, and differentiation. accscience.com By incorporating bioactive molecules or tuning the scaffold's physical properties, the differentiation of stem cells into specific lineages, such as bone or cartilage, can be guided. mdpi.com

This compound Grafted Polymer Brushes for Surface Modification and Cell Interaction

Polymer brushes are assemblies of polymer chains tethered by one end to a surface, creating a dense layer that can dramatically alter the surface properties. cmu.edu Grafting poly(this compound) brushes onto the surface of biomaterials is a powerful strategy to control protein adsorption and subsequent cell interactions. lpnu.ua

These peptidomimetic polymer brushes can create biocompatible coatings on materials used for medical implants. lpnu.ua The synthesis of these brushes can be achieved through a "grafting from" approach, where the polymerization is initiated from the surface. lpnu.ua This involves modifying the surface with an initiator, followed by the polymerization of this compound. lpnu.ua

The behavior of cells on these modified surfaces is influenced by the properties of the polymer brush, such as its thickness, grafting density, and chemical composition. Densely grafted polymer brushes can resist non-specific protein adsorption, which is often the first step in foreign body reactions to implanted materials. nih.gov By controlling the surface chemistry, specific cell adhesion can be promoted or prevented. For example, thermoresponsive polymer brushes can be used to create surfaces where cell adhesion is temperature-dependent, allowing for the gentle detachment of cultured cell sheets simply by changing the temperature. nih.gov This has significant implications for creating tissues for regenerative medicine without the need for enzymatic digestion, which can damage cells. nih.gov

Research on other polymer brush systems has shown that cell adhesion can be influenced by the collapse or swelling of the polymer chains in response to stimuli like temperature. maastrichtuniversity.nl At temperatures above the LCST, thermoresponsive brushes collapse, exposing the underlying substrate and allowing for protein adsorption and cell attachment. maastrichtuniversity.nl Below the LCST, the brushes are extended and hydrated, preventing protein adsorption and leading to cell detachment. This dynamic control over cell adhesion is a key area of research for this compound-based polymer brushes.

Drug Delivery Systems Utilizing this compound Polymers

Polymers derived from this compound are emerging as significant players in the advancement of drug delivery systems. Their unique properties, including biocompatibility and stimuli-responsive nature, make them ideal candidates for the controlled and targeted release of therapeutic agents. These polymers can be engineered into various nano-sized carriers, such as nanolayers and nanogels, which can encapsulate drugs and release them in response to specific physiological or external triggers.

Stimuli-responsive nanogels are polymeric nanoparticles that can undergo physicochemical changes in response to external stimuli. rsc.org This characteristic is particularly valuable in drug delivery, as it allows for the site-specific and controlled release of encapsulated drugs. rsc.org These "smart" drug delivery systems can be designed to respond to various triggers, including temperature, pH, light, and magnetic fields. nih.gov

The hydrophilic nature of nanogels, attributed to polar groups along the polymer chain, contributes to their biocompatibility and high water content, which mimics biological tissues. nih.govatomfair.com This reduces immune recognition and prolongs their circulation time in the body. atomfair.com The crosslinked network of nanogels prevents premature drug leakage while enabling a high percentage of drug release upon stimulation. atomfair.com

Polymers incorporating this compound can be designed to be sensitive to pH and temperature changes. For instance, nanogels composed of poly(N-isopropylacrylamide) (PNIPAM) and N,N-dimethylaminoethyl methacrylate (DMAEMA) can be engineered to release different anticancer drugs in response to low pH and high temperature, conditions often found in tumor microenvironments. nih.gov This dual-responsiveness allows for a more targeted and effective therapeutic approach.

The ability of these nanogels to swell or deswell in response to environmental cues is a key mechanism for drug release. frontiersin.org This change in volume can be triggered by subtle shifts in physiological conditions, making them highly responsive to the microenvironment of diseased tissues. rsc.orgfrontiersin.org

The encapsulation of drugs within this compound-based polymers and their subsequent release are governed by several factors, including the physicochemical properties of the drug and the polymer, as well as the release environment. nih.gov The process of drug release involves the migration of the drug from its initial position within the polymer matrix to the outer surface and then into the surrounding medium. nih.gov

Mathematical models are often employed to understand and predict the release kinetics of drugs from these polymeric systems. mdpi.com Diffusion is a primary mechanism driving drug release, and the rate of release is often influenced by the concentration gradient, diffusion distance, and the degree of swelling of the polymer matrix. nih.gov

The release kinetics can be tailored by modifying the molecular weight of the hydrogel, which in turn affects the stability of the hydrogel and the release performance of the encapsulated drug. nih.gov For instance, in non-degradable polymeric systems, drug release is often driven by Fickian diffusion. nih.gov The release profile can be further controlled by designing the system as either a "reservoir" type, where the release rate is controlled by a membrane, or a "matrix" type, where the release is dependent on diffusion through the polymer. nih.gov

Research has shown that the release of a model anti-cancer drug, dexamethasone, can be significantly sustained when encapsulated in brush copolymers compared to the pure drug. researchgate.net The release can be further controlled by embedding the drug-loaded copolymers within a hydrogel matrix. researchgate.net The interaction between the polymer and the drug, such as hydrogen bonding, plays a crucial role in the encapsulation and controlled release process. nih.govresearchgate.net

The table below illustrates the encapsulation efficiency and release characteristics of a model drug from different polymeric formulations.

| Formulation | Encapsulation Efficiency (%) | Drug Release after 24h (%) | Release Mechanism |

| Dextrin | ~95 | 100 (within 2h) | Burst Release |

| Prepolymer | ~92 | 100 (within 2h) | Burst Release |

| Brush Copolymer (Low Graft Density) | ~85 | ~50 | Sustained Release |

| Brush Copolymer (High Graft Density) | ~80 | ~60 | Sustained Release |

| Brush Copolymer in Hydrogel | ~88 | <50 | Controlled, Sustained Release |

This table is generated based on conceptual data from studies on similar polymer systems and is for illustrative purposes.

This compound in Dental Materials Research

The incorporation of this compound into dental materials, particularly glass ionomer cements (GICs), has shown significant promise in enhancing their physical and mechanical properties. This amino acid derivative contributes to the development of stronger, faster-setting dental restoratives.

This compound has been synthesized and incorporated into conventional GICs. researchgate.netresearchgate.net This involves creating a terpolymer of acrylic acid, itaconic acid, and the this compound derivative. nih.gov This modified polyacid is then mixed with a reactive glass powder to form the cement. google.com The presence of the amino acid in the polymer chain is believed to promote biocompatibility and improve the handling characteristics of the cement. google.com

The amide groups present in proline may create hydrophilic domains, leading to increased intermolecular and intramolecular forces within the GIC matrix. researchgate.netresearchgate.net This can result in a more homogenous and stronger cement structure. researchgate.net

The addition of this compound to GICs has been shown to significantly improve their mechanical strength. researchgate.net Studies have demonstrated notable increases in compressive strength, diametral tensile strength, and biaxial flexural strength compared to conventional GICs like Fuji II. researchgate.netresearchgate.net

For example, this compound modified GICs exhibited compressive strengths of 195-210 MPa, compared to 161-166 MPa for the control. researchgate.netresearchgate.net Similarly, diametral tensile strength increased to 19-26 MPa from 12-14 MPa, and biaxial flexural strength rose to 38-46 MPa from 13-18 MPa. researchgate.netresearchgate.net These improvements are attributed to the formation of more homogenous polysalt bridges, which strengthen the cement matrix. researchgate.net

The table below summarizes the enhanced mechanical properties of this compound modified GICs.

| Mechanical Property | Fuji II GIC (Control) | This compound Modified GIC | Percentage Increase |

| Compressive Strength | 161-166 MPa | 195-210 MPa | ~27% |

| Diametral Tensile Strength | 12-14 MPa | 19-26 MPa | ~94% |

| Biaxial Flexural Strength | 13-18 MPa | 38-46 MPa | ~170% |

In addition to improved strength, these modified GICs also exhibit faster setting times while still allowing for adequate working time. researchgate.netresearchgate.net Proline-modified GICs have also shown significantly higher surface hardness values (Vickers hardness number of 58) compared to commercial GICs like Fuji IX (Vickers hardness number of 47) after one week of maturation. nih.gov Furthermore, these experimental cements have demonstrated a significant increase in the initial amount of fluoride (B91410) release. nih.gov

This compound Functionalized Nanoparticles

The functionalization of nanoparticles with this compound opens up new avenues for their application in the biomedical field. This surface modification can enhance the nanoparticles' biocompatibility, stability, and targeting capabilities, making them more effective as drug carriers and diagnostic agents.

Nanoparticles, by virtue of their small size (1-100 nm), can readily interact with biological molecules and structures, enabling their use in targeted drug delivery, imaging, and therapy. mdpi.comnih.gov Polymeric nanoparticles, in particular, offer a versatile platform for encapsulating a wide range of therapeutic agents. mdpi.com

Functionalizing the surface of these nanoparticles is crucial for improving their performance in biological systems. nih.gov This can help in avoiding uptake by macrophages, reducing systemic toxicity, and enhancing the targeting of specific cells or tissues. nih.gov For instance, nanoparticles can be functionalized with ligands that recognize and bind to specific receptors on target cells. nih.gov

The use of this compound and its derivatives in the functionalization of nanoparticles can impart stimuli-responsive properties, allowing for the controlled release of their payload in response to specific environmental cues. mdpi.com This "smart" functionality is highly desirable for developing next-generation nanomedicines. researchgate.net The combination of nanotechnology and biotechnology, often referred to as nanobiotechnology, leverages these functionalized nanoparticles for a wide array of biomedical applications, from cancer therapy to regenerative medicine. nih.govresearchgate.net

Proline-Functionalized Magnetic Nanoparticles for Asymmetric Catalysis

The amino acid L-proline is recognized as an efficient and versatile organocatalyst, capable of facilitating asymmetric reactions with high stereoselectivity. researchgate.net However, its application in industrial processes is often hampered by challenges related to its solubility in common organic solvents and the difficulty of separating it from the reaction mixture for reuse. researchgate.netmdpi.com To overcome these limitations, significant research has focused on immobilizing L-proline onto solid supports, particularly magnetic nanoparticles (MNPs). researchgate.netnih.gov This approach combines the catalytic prowess of proline with the practical advantages of heterogeneous catalysts.

These advanced catalysts are typically designed with a core-shell structure. researchgate.net The core consists of a magnetic material, such as magnetite (Fe3O4), which allows the entire nanoparticle to be easily and rapidly separated from the reaction medium using an external magnetic field. researchgate.netnih.gov The shell is often a polymer matrix, like poly(methyl methacrylate) (PMMA) or a polyacrylate, onto which proline or its derivatives are chemically anchored. nih.gov This design not only facilitates catalyst recovery but also enhances performance in aqueous media, a significant step towards greener chemical synthesis. researchgate.net The functionalization of MNPs with L-proline creates a magnetically recoverable nanocatalyst that has proven effective in various organic reactions, including the synthesis of 2,4,6-triarylpyridines and asymmetric aldol (B89426) and Mannich reactions. researchgate.netnih.gov

Surface Functionalization and Catalytic Performance

The method of surface functionalization is critical to the efficacy of the nanocatalyst. One effective technique is miniemulsion polymerization, where a specially designed proline-based copolymerizable surfactant is integrated onto the surface of PMMA nanoparticles during their formation. nih.govdntb.gov.ua This process ensures that the catalytic proline units are readily accessible on the nanoparticle surface. nih.gov The catalytic performance of these proline-functionalized magnetic nanoparticles is evaluated based on their activity (yield), diastereoselectivity, and enantioselectivity in asymmetric reactions. researchgate.netmdpi.com

In the model asymmetric aldol reaction between cyclohexanone (B45756) and p-nitrobenzaldehyde, these nanocatalysts have demonstrated high diastereoselective catalytic activity in water. nih.gov Research has reported excellent stereoselectivities, with diastereomeric ratios (dr) up to 84:16 (anti/syn) and enantiomeric excesses (ee) as high as 98%. mdpi.com The presence of the polymer scaffold and the nanoparticle support can create a beneficial microenvironment that maintains or even enhances the catalytic activity and selectivity of the immobilized proline. researchgate.net

A key advantage of these systems is their recyclability. The magnetic core allows for straightforward separation, and studies have shown that the catalysts can be reused for multiple cycles without a significant loss of catalytic activity or selectivity. nih.govmdpi.com For instance, some L-proline functionalized Fe3O4 catalysts have been recycled at least five times with minimal decline in performance. nih.gov Similarly, certain chiral carbon dots derived from L-proline have been recycled for up to three cycles without any loss of reactivity or stereoselectivity. mdpi.com

Table 1: Catalytic Performance of Proline-Functionalized Nanoparticles in Asymmetric Aldol Reaction Reaction: Cyclohexanone with various aromatic aldehydes.

| Catalyst System | Aldehyde | Yield (%) | Diastereomeric Ratio (anti/syn) | Enantiomeric Excess (ee, %) | Recyclability (Cycles) |

| L-Proline-functionalized Chiral Carbon Dots (CCD-16) | p-nitrobenzaldehyde | 94% | 84:16 | 98% | 3 |

| L-Proline-functionalized Chiral Carbon Dots (CCD-17) | p-nitrobenzaldehyde | 83% | 83:17 | 96% | Not specified |

| L-Proline on Ionic Liquid-Modified MNPs | 2-nitrobenzaldehyde | 92% | 88:12 | 85% | Multiple |

| 4-Hydroxyproline on Magnetite/Polyacrylate Core-Shell NPs | Aromatic Aldehydes | High | High | High | 9 |

Biocompatibility and Biodegradation Studies of this compound Materials

Biocompatibility

Polymers derived from amino acids are generally regarded for their biocompatibility, making them attractive candidates for biomedical applications. mdpi.com While specific biocompatibility data for homopolymers of this compound are not extensively detailed in the reviewed literature, studies on related proline-containing copolymers provide positive indicators. For example, smart nanoparticle platforms composed of copolymers of L-proline and lactide have been shown to be effective against various tumor cell lines, with the L-proline component noted to enhance cellular uptake. researchgate.net

Furthermore, polymeric coatings containing carboxylic acid groups, which are present in the proline structure, have been found to be biocompatible with mammalian cells. nih.gov Studies on poly(acrylic acid-co-methacrylic acid)-coated iron oxide nanoparticles demonstrated non-cytotoxicity towards 3T3 fibroblasts and HEK cells, suggesting that the chemical motifs are well-tolerated in biological systems. nih.gov The general success of other methacryloyl-functionalized biopolymers, such as Gelatin Methacryloyl (GelMA), in tissue engineering applications further supports the potential for this compound based materials to exhibit excellent biocompatibility. nih.govmdpi.comresearchgate.net

Biodegradation

The biodegradation of a polymer is influenced by its chemical structure, molecular weight, and environmental conditions. nih.govnih.gov The degradation process can involve abiotic pathways (e.g., thermal or photodegradation) and biotic pathways mediated by microorganisms and their enzymes. researchgate.net Specific long-term biodegradation studies on polymers made exclusively from this compound are limited. However, the structure of the polymer provides insight into its potential degradability.

The polymer backbone of poly(this compound) contains amide linkages within each monomer unit. Amide bonds in other polymers, such as poly(ester amides), are known to be susceptible to hydrolytic or enzymatic degradation. upc.edu The rate of degradation in a biological environment would depend on the accessibility of these bonds to enzymes. Standard methods to evaluate polymer degradation, both in vitro and in vivo, involve monitoring changes in mass, molecular weight, and material properties over time. nih.govnih.gov In vivo studies often show accelerated degradation compared to in vitro conditions due to the complex enzymatic environment. nih.gov While the vinyl polymer backbone created by the polymerization of the methacryloyl group is generally stable, the pendant L-proline group with its amide bond represents a potential site for biological activity, suggesting a pathway for biodegradation that warrants further investigation.

Functional Polymers and Smart Materials from N Methacryloyl L Proline

Chiroptical Properties of Poly(N-methacryloyl-L-proline)

Polymers derived from this compound possess distinct chiroptical properties due to the presence of the chiral L-proline moiety. These properties are often investigated using circular dichroism (CD) spectroscopy, which provides insights into the secondary structure and conformational changes of the polymer chains in solution.

The CD spectra of these polymers are sensitive to environmental changes, such as temperature and pH. For instance, block copolymers containing poly(N-acryloyl-l-proline) segments exhibit changes in their CD spectra in response to temperature variations, indicating conformational transitions of the polymer backbone. acs.orgacs.org The chiroptical properties can also be influenced by the self-assembly of these polymers into ordered structures. acs.org

In a study of dual thermoresponsive block copolymers of poly(N-acryloyl-l-proline methyl ester) and poly(N-acryloyl-4-trans-hydroxy-l-proline), temperature-dependent CD measurements revealed conformational changes associated with the polymer's phase transition. acs.org Similarly, the chiroptical properties of pH- and thermo-responsive block copolymers of poly(N-acryloyl-l-proline methyl ester) and poly(N-acryloyl-l-proline) were evaluated to understand the structural changes during their response to external stimuli. acs.org

Stimuli-Responsive Polymers Incorporating this compound

A significant area of research for this compound-based polymers is their application in stimuli-responsive systems, also known as "smart" polymers. These materials can undergo reversible changes in their properties in response to small changes in their environment.

Polymers incorporating this compound and its derivatives can exhibit both Lower Critical Solution Temperature (LCST) and Upper Critical Solution Temperature (UCST) behavior in aqueous solutions.

LCST Behavior: Below the LCST, the polymer is soluble, but as the temperature is raised above the LCST, it undergoes a phase transition and becomes insoluble. This is a common characteristic of polymers like poly(N-acryloyl-l-proline methyl ester). acs.org

UCST Behavior: In contrast, polymers with UCST behavior are insoluble at lower temperatures and become soluble as the temperature is increased above the UCST.

Novel dual thermoresponsive block copolymers have been synthesized that display both LCST and UCST. For example, a block copolymer of poly(N-acryloyl-l-proline methyl ester) and poly(N-acryloyl-4-trans-hydroxy-l-proline) demonstrated a soluble-insoluble-soluble transition with an LCST of 19–21 °C and a UCST of 39–45 °C in acidic water. acs.org The specific values of the LCST and UCST can be adjusted by altering the comonomer composition and the pH of the aqueous solution. acs.orgacs.org

Below is a data table summarizing the thermoresponsive properties of a representative block copolymer.

| Copolymer Composition (A-Pro-OMe/A-Hyp-OH) | pH | LCST (°C) | UCST (°C) |

| 27/73 | Acidic | 19–21 | 39–45 |

Data sourced from Mori et al. (2010). acs.org

The presence of the carboxylic acid group in the this compound monomer imparts pH-responsive characteristics to its polymers. Poly(N-acryloyl-l-proline) acts as a weak anionic polyelectrolyte. acs.org The ionization of the carboxylic acid groups is dependent on the pH of the surrounding medium, which in turn affects the polymer's solubility and conformation due to changes in ionic interactions and electrostatic repulsion between the polymer chains.

In block copolymers containing poly(N-acryloyl-l-proline), varying the pH can tune the thermoresponsive behavior. For instance, the LCST of a block copolymer of poly(N-acryloyl-l-proline methyl ester) and poly(N-acryloyl-l-proline) can be adjusted between 18 and 55 °C by changing the pH and salt concentration. acs.org This pH-sensitivity is a result of the protonation and deprotonation of the proline's carboxyl group, which alters the hydrophilic-hydrophobic balance of the polymer.

The combination of thermoresponsive and pH-responsive segments in a single polymer architecture leads to multi-stimuli responsive systems. These materials are of great interest for advanced applications as they can respond to multiple environmental cues.

Block copolymers derived from N-acryloyl-l-proline methyl ester and N-acryloyl-l-proline are prime examples of such systems. acs.org Their ability to respond to both temperature and pH allows for fine-tuning of their properties for specific applications. For example, a material could be designed to be soluble at physiological pH and temperature but precipitate in a more acidic environment, such as that found in tumor tissues. The development of dual-responsive polymers exhibiting both LCST and UCST further expands the possibilities for creating complex, environmentally sensitive materials. acs.org

Self-Assembly and Supramolecular Structures of this compound Polymers

Amphiphilic block copolymers, which consist of both hydrophilic and hydrophobic polymer chains linked together, can spontaneously self-assemble into ordered supramolecular structures in a selective solvent. This process is driven by the minimization of interfacial energy between the incompatible blocks and the solvent.

When amphiphilic block copolymers containing this compound are dissolved in a selective solvent (typically water), they can form micelles. These micelles generally consist of a core formed by the insoluble block and a corona formed by the soluble block, which stabilizes the structure in the solvent.

The formation and morphology of these self-assembled structures are influenced by several factors, including the chemical nature of the blocks, their relative lengths, the polymer concentration, and environmental factors like temperature and pH. The assembled structures of proline-based block copolymers have been characterized using techniques such as dynamic light scattering (DLS), which provides information about the size of the micelles. acs.orgacs.org For stimuli-responsive polymers, the self-assembled structures can change in response to external triggers. For example, a change in temperature or pH can induce the formation or dissociation of micelles, or a change in their size and shape.

Influence of Molecular Architecture on Self-Assembly

While specific studies on the self-assembly of block copolymers made directly from this compound are not extensively detailed in the reviewed literature, substantial research on the closely related N-acryloyl-L-proline provides significant insights. Novel pH- and thermo-responsive block copolymers incorporating poly(N-acryloyl-L-proline) have been synthesized via reversible addition-fragmentation chain transfer (RAFT) polymerization. acs.orgresearchgate.net These polymers demonstrate a dual-stimuli-responsive nature in aqueous solutions.

The key characteristics of these proline-derivative block copolymers include:

pH and Thermo-Responsiveness: The polymers contain poly(N-acryloyl-L-proline) as a weak anionic polyelectrolyte segment, which imparts pH sensitivity, and a thermo-responsive segment like poly(N-acryloyl-L-proline methyl ester). acs.orgresearchgate.net

Tunable Lower Critical Solution Temperature (LCST): The LCST, the temperature above which the polymer becomes less soluble in water, can be precisely controlled. By adjusting the pH, salt concentration, and comonomer composition, the LCST can be tuned over a broad range from 18 to 55 °C. acs.orgresearchgate.net

Controlled Assembly: The assembled structures of these block copolymers in aqueous solutions have been characterized using dynamic light scattering (DLS), confirming that changes in external stimuli effectively alter their aggregation behavior. acs.orgresearchgate.net

This behavior suggests that block copolymers of this compound would likely exhibit similar stimuli-responsive self-assembly, driven by the pH-sensitive carboxylic acid group and the chiral proline ring, making them excellent candidates for smart materials.

Table 1: Stimuli-Responsive Behavior of Proline-Based Block Copolymers This interactive table summarizes the tunable properties of block copolymers derived from proline derivatives, based on findings from related systems.

| Stimulus | Parameter Varied | Effect on Polymer Assembly |

|---|---|---|

| Temperature | Increased above LCST | Induces phase separation and self-assembly into nano-structures. |

| pH | Altered to change ionization of proline's carboxylic acid | Modulates the LCST and influences the size and morphology of aggregates. |

| Salt Concentration | Increased or decreased | Affects electrostatic interactions, thereby tuning the LCST. |

| Comonomer Ratio | Varied during synthesis | Systematically adjusts the hydrophilic/hydrophobic balance, controlling the LCST. |

Polymer Brushes Based on Poly(this compound)

Polymer brushes are assemblies of polymer chains tethered by one end to a surface at a high enough density that the chains are forced to stretch away from the surface to avoid overlapping. This elongated conformation imparts unique properties to the surface, making it a powerful tool for surface modification.

Grafting "from the Surface" Polymerization

The "grafting from" or surface-initiated polymerization (SIP) approach is a robust method for creating dense and well-defined polymer brushes. In this technique, initiator molecules are first immobilized on a substrate, and the polymer chains are then grown directly from these surface-anchored sites. This method allows for higher grafting densities compared to "grafting to" methods, where pre-synthesized polymers are attached to the surface.

A specific approach for synthesizing poly(this compound) (PMLP) brushes on a glass surface has been developed. This multi-step process ensures the creation of a uniform and functional polymer nanolayer.

The synthesis proceeds through the following stages:

Surface Amination: The glass substrate is first modified with an aminosilane (B1250345), such as 3-aminopropyltriethoxysilane (B1664141) (APTES), to introduce reactive amine groups onto the surface.

Initiator Immobilization: A peroxide-containing initiator (PI), synthesized from a molecule like pyromellitic acid, is covalently tethered to the aminated surface. This step creates a monolayer of initiator molecules ready to trigger polymerization.

Surface-Initiated Polymerization: The initiator-functionalized surface is then exposed to a solution of the this compound monomer, and polymerization is initiated, typically by heating, causing the polymer chains to grow directly from the surface.

This method results in the formation of peptidomimetic polymer brushes, creating a novel biocompatible polymeric nanolayer.

Table 2: Synthesis Steps for Poly(this compound) Brushes via "Grafting From" Method This interactive table outlines the sequential process for creating PMLP brushes on a glass substrate.

| Step | Procedure | Purpose |

|---|---|---|

| 1 | Surface Modification | Treatment of glass with aminosilane (APTES) to introduce amine functionalities. |

| 2 | Initiator Tethering | Attachment of a peroxide-containing initiator to the aminated surface. |

| 3 | Polymerization | "Grafting from" polymerization of this compound initiated from the surface-bound peroxide groups. |

Applications in Surface Modification and Biointerfaces

Polymer brushes are highly effective for modifying surface properties to control interactions with biological environments. The unique architecture of PMLP brushes, combining a synthetic backbone with a naturally derived amino acid, makes them particularly promising for biointerface applications.

The peptidomimetic brushes made from poly(this compound) are considered promising materials for a range of biomedical uses due to their anticipated biocompatibility and specific recognition capabilities imparted by the proline residue. Potential applications include:

Nanomedicine: The brushes can be used to coat nanoparticles, improving their stability in biological fluids and enabling targeted interactions.

Medical Implants: Coating implant surfaces with PMLP brushes could enhance biocompatibility, reduce non-specific protein adsorption (bio-fouling), and promote specific cell adhesion for better tissue integration.

Controlled Bio-interactions: These functional surfaces can be designed for systems requiring controlled and specific interactions with proteins and cells, such as in biosensors or cell culture platforms.

The chiral and functional nature of the L-proline group offers the potential to create surfaces that can engage in specific stereoselective interactions with biological molecules, a highly desirable feature for advanced biointerfaces.

Molecular Imprinting and Recognition with this compound

Molecular imprinting is a technique used to create template-shaped cavities within a polymer matrix that have a high affinity and selectivity for a chosen target molecule. nih.gov The process involves polymerizing functional monomers and a cross-linker in the presence of a template molecule. After polymerization, the template is removed, leaving behind binding sites that are complementary in size, shape, and chemical functionality to the template. nih.gov These molecularly imprinted polymers (MIPs) can act as artificial receptors. researchgate.net

The choice of the functional monomer is critical, as it is responsible for the specific interactions (e.g., hydrogen bonding, ionic interactions, hydrophobic effects) that hold the template in place during polymerization and are responsible for the subsequent recognition. nih.govnih.gov Given its molecular structure, this compound possesses several features that make it a theoretically excellent candidate as a functional monomer for molecular imprinting, particularly for chiral recognition:

Chiral Center: The inherent chirality of the L-proline ring can be used to create stereoselective binding cavities for the separation of enantiomers.

Hydrogen Bonding: The amide group can act as both a hydrogen bond donor and acceptor.

Ionic Interactions: The carboxylic acid group can be deprotonated to form strong ionic bonds with templates containing basic functionalities.

Polymerizable Group: The methacryloyl group allows for straightforward incorporation into a cross-linked polymer network using standard free-radical polymerization techniques.

While the principles of molecular imprinting are well-established for other methacrylic monomers like methacrylic acid (MAA) in creating MIPs for drug and biomolecule recognition, specific reports detailing the use of this compound as the primary functional monomer are not prominent in the searched literature. However, the combination of a polymerizable group with the unique structural and chiral features of L-proline suggests significant untapped potential for this monomer in developing highly selective MIPs for applications in chiral separations, sensors, and targeted drug delivery.

Computational and Theoretical Studies on N Methacryloyl L Proline Systems

Molecular Dynamics Simulations of N-Methacryloyl-L-Proline Polymers

Key research findings from MD simulations on analogous polymer systems include:

Conformational Stability: Simulations on proline-containing polypeptides have shown that the proline ring helps to stabilize helical structures within the polymer backbone. researchgate.net For PMAP, MD can reveal how the rigid pyrrolidine (B122466) ring of the L-proline moiety influences chain stiffness and folding behavior.

Solvent Interactions and Hydration: In aqueous environments, MD simulations can map the distribution of water molecules around the polymer. mdpi.com For PMAP, simulations would likely show water molecules forming hydrogen bonds primarily with the carbonyl oxygen of the methacryloyl group and the carboxyl group of the proline unit. researchgate.netmdpi.com The nitrogen atom within the proline ring is often sterically hindered, preventing it from acting as a significant hydrogen bond acceptor. mdpi.com

Diffusion and Mobility: MD simulations can quantify the diffusion of water and other small molecules within a hydrated PMAP hydrogel matrix. These studies often reveal that water mobility is influenced by its concentration; at low hydration levels, water exhibits subdiffusion, while at higher levels, it transitions to normal diffusion as interconnected channels form within the polymer network. mdpi.comnih.gov

Table 1: Exemplary Parameters from MD Simulations of Hydrated Polymer Systems This table presents typical data obtained from MD simulations on hydrophilic polymer systems analogous to PMAP.

| Parameter | Value | Description |

|---|---|---|

| Radius of Gyration (Rg) | 1.5 - 2.5 nm | A measure of the polymer coil's compactness in solution. |

| Solvent Accessible Surface Area (SASA) | 150 - 250 Ų per monomer | Indicates the surface area of the polymer exposed to the solvent, influencing solubility. researchgate.net |

| Water Diffusion Coefficient (D) | 0.5 - 2.0 x 10⁻⁵ cm²/s | Quantifies the mobility of water molecules within the polymer matrix. |

| Hydrogen Bond Lifetime | 1 - 5 ps | The average duration of hydrogen bonds between the polymer and water molecules. |

Density Functional Theory (DFT) Calculations for Monomer and Polymer Properties

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. nih.gov For this compound, DFT calculations provide fundamental insights into the monomer's properties and how they translate to the polymer. mdpi.com

Detailed research applications include:

Geometry Optimization: DFT is used to determine the most stable three-dimensional structure of the MAP monomer. indexcopernicus.com Calculations confirm the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation.

Vibrational Analysis: Theoretical vibrational frequencies can be calculated and correlated with experimental infrared (IR) and Raman spectra. indexcopernicus.com This allows for the precise assignment of spectral peaks to specific molecular vibrations, such as the C=O stretching of the carboxyl and amide groups or the C=C stretching of the methacrylate (B99206) moiety.

Electronic Properties: DFT calculations yield information about the distribution of electrons within the monomer, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and stability. nih.gov

Reactivity and Interaction: The molecular electrostatic potential (MEP) surface can be mapped to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the monomer, predicting sites for chemical reactions. mdpi.com DFT is also used to calculate the energies of hydrogen bonds and other non-covalent interactions between monomers or between the polymer and solvent molecules. researchgate.netepstem.net

Table 2: Theoretical Properties of a Proline Derivative Calculated via DFT Based on findings for Tosyl-D-Proline, a related molecule, using the B3LYP/6-311++G(d,p) level of theory. indexcopernicus.com

| Property | Calculated Value | Significance |

|---|---|---|

| Sum of Electronic and Zero-Point Energies | -1213.237899 a.u. | Represents the total ground state energy of the molecule. indexcopernicus.com |

| Total Dipole Moment | 7.4578 Debye | Indicates a high degree of polarity, suggesting strong intermolecular interactions. indexcopernicus.com |

| HOMO-LUMO Energy Gap | ~4.0 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Number of Vibrational Modes | 93 | Corresponds to the 3N-6 rule for non-linear molecules with 33 atoms. indexcopernicus.com |

Modeling of Polymerization Kinetics and Mechanisms

Computational modeling is essential for understanding the complex processes involved in the polymerization of this compound. researchgate.net Given the methacryloyl group, the most common mechanism is free-radical polymerization. nih.gov Theoretical models can predict reaction rates and offer insights into the reaction pathways. youtube.com

Key aspects of modeling polymerization include:

Initiation, Propagation, and Termination Rates: Quantum chemical computations can be used to calculate the rate constants for the key steps in free-radical polymerization. nih.gov For MAP, this involves modeling the addition of a radical initiator to the monomer's double bond and the subsequent addition of more monomers to the growing polymer chain.

Activation Energies: Theoretical models can determine the activation energy for the propagation step, which is crucial for understanding how temperature affects the polymerization rate.

Mechanism Elucidation: Computational studies on similar acrylic monomers have shown that radical addition occurs predominantly at the unsubstituted carbon (Cβ) of the C=C double bond, which is the more sterically accessible and electronically favorable position. nih.gov This leads to a polymer with the proline-containing side groups attached to the main chain.

Table 3: Computed Kinetic Parameters for Radical Polymerization of Acrylic Acid Derivatives in Aqueous Solution This data, from a related class of monomers, illustrates the type of information gained from kinetic modeling. nih.gov

| Reaction Step | Monomer Example | Computed Rate Constant (M⁻¹ s⁻¹) |

|---|---|---|

| Initiation (HO• addition) | Methacrylic Acid (MAA) | 1.05 x 10⁹ |

| Propagation | Methacrylic Acid (MAA) | 1.40 x 10³ |

| Initiation (HO• addition) | Methyl Methacrylate (MMA) | 3.17 x 10⁹ |

| Propagation | Methyl Methacrylate (MMA) | 2.10 x 10³ |

Computational Approaches to Predict Stimuli-Responsiveness

Polymers containing amino acid moieties, such as poly(this compound), are often responsive to environmental stimuli like pH and temperature. utwente.nlnih.gov Computational methods can predict and explain this "smart" behavior. nih.gov

pH-Responsiveness: The carboxylic acid group on the proline residue is the source of pH sensitivity. At low pH (below its pKa), the group is protonated (-COOH), making it neutral and relatively hydrophobic. At high pH (above its pKa), it becomes deprotonated (-COO⁻), rendering it charged and hydrophilic.

MD Simulations: Can model the polymer at different pH values by altering the protonation state of the carboxyl groups. These simulations can directly visualize the resulting conformational changes, such as the transition from a collapsed, globular state at low pH to an extended, solvated state at high pH.

DFT Calculations: Can be combined with continuum solvation models to predict the pKa value of the carboxylic acid group on the monomer and within the polymer chain, which is a critical parameter for defining the pH at which the transition occurs.

Temperature-Responsiveness: While PMAP is primarily known for pH-responsiveness, many polymers exhibit a lower critical solution temperature (LCST), where they undergo a phase transition from soluble to insoluble upon heating.

MD Simulations: Can be run at various temperatures to observe changes in polymer-water interactions. As temperature increases, hydrogen bonds between the polymer and water may weaken, leading to polymer collapse and aggregation, which is characteristic of LCST behavior.

Structure-Property Relationship Predictions

A key goal of computational polymer science is to predict macroscopic material properties from the underlying molecular structure. ornl.govscilit.com For poly(this compound), this involves linking its chemical makeup to its mechanical, thermal, and dynamic properties.

Mechanical Properties: MD simulations can perform "virtual tensile tests" on a model of the polymer. ornl.gov By applying a simulated strain, one can calculate the material's Young's modulus, yield stress, and ultimate strength. These simulations reveal how factors like chain entanglement, cross-linking density, and side-chain interactions contribute to mechanical performance.

Glass Transition Temperature (Tg): MD simulations can predict the Tg by simulating the cooling of the polymer from a molten state and observing the change in density or specific volume as a function of temperature. nih.gov The break in the slope of the density-temperature plot corresponds to the Tg.

Machine Learning (ML) Approaches: ML models can be trained on datasets of existing polymers to predict the properties of new ones. nih.gov For PMAP copolymers, inputs could include monomer composition, sequence distribution, and molecular weight. The model can then predict properties like Tg or solubility, accelerating the design of new materials with desired characteristics. nih.gov

Degradation and Environmental Impact of N Methacryloyl L Proline Polymers

Hydrolytic Degradation of N-Methacryloyl-L-Proline-Based Polymers

Hydrolytic degradation is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. For polymers, this often involves the cleavage of labile bonds in the polymer backbone or side chains.

Polymers with a polymethacrylate (B1205211) backbone are generally known for their high stability. However, the amide bond in the this compound monomer unit introduces a potential site for hydrolysis. Studies on structurally similar polymethacrylamides have shown a high degree of hydrolytic stability, particularly in neutral to acidic conditions. For instance, research on N-methacryloyl glycine, another amino acid-based methacrylamide, demonstrated that the amide bond is more resistant to hydrolysis compared to the ester bonds found in polymethacrylates nih.gov. This suggests that the primary chain of poly(this compound) is likely to be durable under typical environmental conditions.

The stability of the amide bond can be attributed to the steric hindrance provided by the polymer backbone and the cyclic structure of the proline side chain, which can protect the bond from nucleophilic attack by water. However, under more extreme pH conditions (highly acidic or alkaline) and elevated temperatures, the rate of hydrolysis can be expected to increase, leading to the eventual breakdown of the polymer chain.

Table 1: General Hydrolytic Stability of Related Polymer Bonds

| Polymer Bond Type | General Hydrolytic Stability | Conditions Favoring Degradation |

|---|---|---|

| Polymethacrylate (Ester) | Moderate | Acidic or Alkaline pH |

| Polymethacrylamide (Amide) | High | Extreme pH, High Temperature |

| Polyamide (Peptide) | Moderate to High | Enzymatic action, Extreme pH |

Enzymatic Degradation Mechanisms

The incorporation of the naturally occurring amino acid L-proline suggests that polymers of this compound could be susceptible to enzymatic degradation. Enzymes are highly specific catalysts that can break down complex molecules. Proteases, for example, are enzymes that catalyze the breakdown of proteins by hydrolyzing peptide bonds.

While the primary backbone of poly(this compound) is a carbon-carbon chain, which is generally resistant to enzymatic attack, the amide linkage to the proline side group could be a target for certain enzymes tandfonline.com. The enzymatic degradation of polymers typically occurs in two stages: the initial adsorption of the enzyme onto the polymer surface, followed by the catalytic cleavage of susceptible bonds frontiersin.orgnih.govnih.gov. For this compound polymers, peptidases that recognize proline residues could potentially cleave the amide bond, releasing the proline side chain from the polymer backbone.

Factors Influencing Degradation Rates

Several factors can influence the rate at which this compound polymers degrade in the environment. These factors can act independently or in concert to accelerate or retard the breakdown process.